molecular formula C20H20N4O4S2 B2941998 4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-45-1

4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2941998
CAS No.: 392241-45-1
M. Wt: 444.52
InChI Key: VFQYRVWZVXDWNQ-UHFFFAOYSA-N
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Description

The compound “4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a morpholinosulfonyl group, a m-tolyl group (which is a type of aryl group related to toluene ), a thiadiazol group, and a benzamide group. These groups are commonly found in the structure of diverse chemical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tolyl sulfonates, for example, are excellent leaving groups in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Norepinephrine Transporter Inhibition

One study detailed the development of a new series of compounds as potent and selective inhibitors of the norepinephrine transporter over serotonin and dopamine transporters. This research is significant for understanding how modifications of the molecular structure can enhance specificity and potency for targeted transporters, potentially leading to novel treatments for conditions like pain and depression (O'Neill et al., 2011).

Anticancer Activity

Research into Schiff bases containing a thiadiazole scaffold and benzamide groups has demonstrated promising anticancer activity against various human cancer cell lines. This indicates that specific molecular frameworks can have significant therapeutic effects, with certain compounds showing efficacy comparable to standard drugs. Such findings are pivotal for the development of new anticancer agents (Tiwari et al., 2017).

Synthesis and Drug Design

Another study focused on the synthesis and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, exploring their antiproliferative activities against various cancer cell lines. This research exemplifies how structural design and synthesis approaches can lead to the identification of novel antiproliferative agents, further affirming the importance of specific chemical moieties in drug development (Wang et al., 2015).

Antimicrobial Agents

The development and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents highlight the potential of these compounds in addressing microbial resistance. Studies like these are crucial for finding new pathways to combat resistant bacterial and fungal strains, showcasing the versatility of these chemical structures in various therapeutic domains (Sahin et al., 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, further studies could be conducted to evaluate its efficacy and safety .

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYRVWZVXDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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